3-Acetyl-6-bromocoumarin

Overview

Description

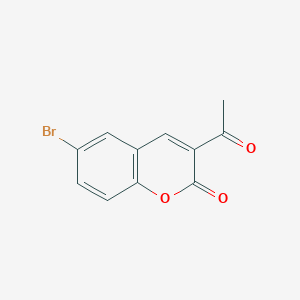

3-Acetyl-6-bromocoumarin is a derivative of coumarin, a class of organic compounds known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of an acetyl group at the third position and a bromine atom at the sixth position of the coumarin ring. Coumarins and their derivatives are widely studied due to their pharmacological properties, including anticoagulant, antimicrobial, and anticancer activities .

Preparation Methods

The synthesis of 3-Acetyl-6-bromocoumarin typically involves the bromination of 3-acetylcoumarin. One common method includes the use of bromine in acetic acid as a brominating agent. The reaction is carried out under controlled conditions to ensure selective bromination at the sixth position .

Synthetic Route:

Starting Material: 3-Acetylcoumarin

Reagent: Bromine (Br2)

Solvent: Acetic acid (CH3COOH)

Reaction Conditions: The reaction mixture is stirred at room temperature until the bromination is complete.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not extensively documented, the general approach involves optimizing the laboratory-scale synthesis for higher yields and purity. This may include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

3-Acetyl-6-bromocoumarin undergoes various chemical reactions, making it a versatile intermediate in organic synthesis.

Types of Reactions:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form new derivatives.

Oxidation Reactions: The acetyl group can be oxidized to form carboxylic acids or other oxidized products.

Reduction Reactions: The carbonyl group in the acetyl moiety can be reduced to form alcohols.

Common Reagents and Conditions:

Substitution: Nucleophiles like amines (NH2R) or thiols (RSH) in the presence of a base.

Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Major Products:

Substitution: Various substituted coumarin derivatives.

Oxidation: Carboxylic acids or aldehydes.

Reduction: Alcohols.

Scientific Research Applications

3-Acetyl-6-bromocoumarin has several applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Chemistry:

- Used as a building block for the synthesis of more complex heterocyclic compounds.

- Employed in the development of fluorescent sensors for detecting metal ions and environmental pollutants .

Biology and Medicine:

- Investigated for its potential antimicrobial and anticancer properties.

- Studied as an inhibitor of enzymes involved in various diseases, including diabetes and neurodegenerative disorders .

Industry:

- Utilized in the production of synthetic dyes and pigments.

- Applied in the development of optoelectronic materials for use in organic light-emitting diodes (OLEDs) and other electronic devices .

Mechanism of Action

The biological activity of 3-Acetyl-6-bromocoumarin is attributed to its ability to interact with specific molecular targets and pathways. The compound can inhibit enzymes by binding to their active sites, thereby blocking their catalytic activity. This inhibition can lead to the suppression of disease-related pathways, such as those involved in cancer cell proliferation or microbial growth .

Molecular Targets and Pathways:

Enzymes: Inhibition of key enzymes involved in metabolic pathways.

Cell Signaling Pathways: Modulation of signaling pathways that regulate cell growth and apoptosis.

Comparison with Similar Compounds

- 3-Bromo-4-methylcoumarin

- 6-Bromo-4-methylcoumarin

- 3-Bromo-7-hydroxycoumarin

Uniqueness:

Biological Activity

3-Acetyl-6-bromocoumarin, a derivative of coumarin, has garnered attention in recent years due to its diverse biological activities. This compound is characterized by the presence of an acetyl group at the third position and a bromine atom at the sixth position of the coumarin structure. Its unique chemical properties contribute to its potential therapeutic applications, particularly in the fields of oncology, antimicrobial research, and as an antioxidant.

- Molecular Formula : C₁₁H₇BrO₃

- Molecular Weight : 267.08 g/mol

- Structure :

- This compound Structure

Antioxidant Activity

Research indicates that this compound exhibits significant antioxidant properties. A study reported that it demonstrated 56% antioxidant activity , suggesting its potential as a free radical scavenger, which could offer protective effects against oxidative stress-related diseases.

Antimicrobial Properties

The compound has been investigated for its antimicrobial effects. In vitro studies have shown that coumarin derivatives, including this compound, possess activity against various bacterial and fungal strains. This makes it a candidate for further exploration in the development of new antimicrobial agents .

Anticancer Potential

This compound has shown promise in anticancer research. It has been evaluated for its effects on cancer cell lines, particularly liver carcinoma (HEPG2). The compound's derivatives have been synthesized and tested for their antiproliferative activities, revealing that some exhibit significant cytotoxic effects against cancer cells. For instance, certain synthesized derivatives showed IC50 values as low as 2.70 µM , indicating potent antitumor activity .

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets:

- Enzyme Inhibition : The compound can inhibit key enzymes involved in metabolic pathways, which may contribute to its anticancer and antimicrobial effects.

- Cell Signaling Modulation : It influences signaling pathways related to cell growth and apoptosis, potentially leading to cancer cell death.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds is beneficial:

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 6-Bromo-coumarin | Contains bromine at position 6 | Less complex than 3-acetyl derivative |

| 3-Acetylcoumarin | Lacks bromine; simpler structure | Focused on acetyl functionality |

| 4-Methylcoumarin | Methyl group instead of bromine | Exhibits different biological activities |

| 7-Hydroxycoumarin | Hydroxyl group at position 7 | Known for strong anticoagulant properties |

This compound stands out due to its combination of both acetyl and bromine substituents, enhancing its reactivity and potential biological activity compared to its analogs.

Future Research Directions

Given the promising biological activities exhibited by this compound, several areas warrant further investigation:

- Mechanistic Studies : Detailed investigations into the mechanisms by which this compound exerts its biological effects.

- In Vivo Studies : Evaluating the efficacy and safety of this compound in animal models to better understand its therapeutic potential.

- Synthesis of Derivatives : Exploring modifications of the existing structure to enhance biological activity or reduce toxicity.

Properties

IUPAC Name |

3-acetyl-6-bromochromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7BrO3/c1-6(13)9-5-7-4-8(12)2-3-10(7)15-11(9)14/h2-5H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XFQYOFLFNKCHLG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C=CC(=C2)Br)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10308029 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2199-93-1 | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2199-93-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002199931 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2199-93-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=201515 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10308029 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Acetyl-6-bromocoumarin | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular structure and spectroscopic data for 3-Acetyl-6-bromocoumarin?

A1: this compound (molecular formula C11H7BrO3) exhibits a planar coumarin moiety with a slight dihedral angle (6.6°) between the coumarin ring and the acetyl group attached at the C3 position [2]. Spectroscopic data, including IR and NMR (1D and 2D), have been used to characterize the compound and differentiate it from other coumarin derivatives [3].

Q2: What makes this compound potentially suitable for optoelectronic applications?

A2: Research indicates that this compound displays semiconductor behavior, making it a candidate for use in optoelectronic devices. Studies have shown its optical band gap to be within a range suitable for such applications, varying with solvent and concentration. For instance, in DMF and DMSO, the optical band gap was found to be 3.110 eV and 3.092 eV, respectively, at a concentration of 120 µM [1].

Q3: How does the concentration of this compound in solution affect its properties?

A3: Interestingly, increasing the concentration of this compound in solution leads to a decrease in its optical band gap. This effect was observed when the concentration was increased from 27 µM to 23 mM, resulting in a change in the optical band gap from 3.151 eV to 2.823 eV [1]. This characteristic could be potentially exploited for fine-tuning its properties in various applications.

Q4: What computational chemistry methods have been applied to study this compound?

A4: Theoretical studies utilizing computational chemistry methods have provided insights into the properties of this compound. Specifically, simulations and calculations have been employed to investigate its third-order nonlinear optical properties, a crucial aspect for its potential application in optoelectronics [5].

Q5: Have any studies explored the biological activity of this compound?

A5: While this compound itself has not been extensively studied for biological activity, a related derivative, a coumarinyl azo-chalcone incorporating the this compound structure (compound 124 in the cited study), showed moderate antibacterial activity against both Gram-positive and Gram-negative bacteria [3]. This finding suggests that further investigation into the biological effects of this compound and its derivatives could be worthwhile.

Q6: What are the potential future research directions for this compound?

A6: Future research on this compound could focus on several aspects:

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.